
(S)-Methyl 2-(4-bromophenyl)propanoate
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Overview
Description
(S)-Methyl 2-(4-bromophenyl)propanoate is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-bromophenyl)propanoate typically involves the esterification of (S)-2-(4-bromophenyl)propanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid are used to accelerate the reaction, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(4-bromophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The ester can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used to reduce the ester to an alcohol.
Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the ester to a carboxylic acid.
Major Products
Substitution: Products include compounds where the bromine is replaced by other groups such as iodine.
Reduction: The major product is (S)-2-(4-bromophenyl)propanol.
Oxidation: The major product is (S)-2-(4-bromophenyl)propanoic acid.
Scientific Research Applications
Pharmaceutical Applications
(S)-Methyl 2-(4-bromophenyl)propanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of fexofenadine, an antihistamine used to treat allergies. The compound's structure suggests potential biological activities similar to those observed in other brominated esters, such as anti-inflammatory and analgesic effects .
Case Study: Fexofenadine Synthesis
A detailed case study outlines the synthesis of fexofenadine from this compound. The process involves several steps:
- Formation of Key Intermediates : this compound undergoes transformations to yield various intermediates essential for fexofenadine synthesis.
- Final Product Isolation : The final product is isolated through purification techniques that ensure high yield and purity.
The efficiency of this synthetic route highlights the importance of this compound in pharmaceutical manufacturing .
Other Applications
Beyond pharmaceuticals, this compound has potential applications in:
- Organic Synthesis : Its reactivity allows it to participate in various chemical reactions, making it useful for creating complex organic molecules.
- Material Science : The compound's properties may be explored for developing new materials with specific functionalities.
Data Tables
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(4-bromophenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 2-(4-chlorophenyl)propanoate
- (S)-Methyl 2-(4-fluorophenyl)propanoate
- (S)-Methyl 2-(4-iodophenyl)propanoate
Uniqueness
(S)-Methyl 2-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it valuable for specific applications in synthesis and research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-Methyl 2-(4-bromophenyl)propanoate, and how is enantioselectivity achieved?
Methodological Answer: The compound is typically synthesized via esterification of (S)-2-(4-bromophenyl)propanoic acid with methanol under acid catalysis. Enantioselectivity is ensured by using enantiopure starting materials or chiral catalysts. For example, copper-catalyzed asymmetric reactions (e.g., cascade reactions with α,β-unsaturated esters) can induce stereocontrol, as demonstrated in similar systems . Key steps include:
- Catalyst selection : Chiral ligands (e.g., bisphosphine or salen-type) paired with Cu(I/II) salts.
- Reaction optimization : Temperature control (0–25°C) and solvent polarity adjustments to enhance stereochemical outcomes.
- Purification : Chiral chromatography (HPLC with amylose-based columns) or recrystallization to confirm enantiomeric purity ≥98% .
Q. How is structural characterization of this compound validated?
Methodological Answer: Validation requires multi-spectral analysis:
- NMR : Compare 1H and 13C chemical shifts with literature data (e.g., aromatic protons at δ 7.2–7.6 ppm for the 4-bromophenyl group) .
- Mass spectrometry : LRMS (EI) for molecular ion detection (e.g., m/z 257 [M+]) and HRMS for exact mass confirmation (e.g., FAB-HRMS calculated vs. observed within 3 ppm error) .
- Polarimetry : Measure specific rotation ([α]D) and compare with reported values for (S)-enantiomers (e.g., [α]D20 = +12.4° in CHCl3) .
Q. What is the role of the 4-bromophenyl group in the compound’s reactivity?
Methodological Answer: The electron-withdrawing bromine atom enhances electrophilic aromatic substitution resistance while facilitating Suzuki-Miyaura cross-coupling reactions. Experimental design considerations:
- Steric effects : The para-bromo substituent minimizes steric hindrance, enabling regioselective functionalization.
- Electronic effects : Bromine’s inductive effect stabilizes intermediates in nucleophilic acyl substitution reactions .
Advanced Research Questions
Q. How can catalytic systems be optimized for asymmetric synthesis of this compound?
Methodological Answer: Optimization involves:
- Ligand screening : Test chiral phosphine/oxazoline ligands (e.g., BINAP, Josiphos) for enantiomeric excess (ee) improvement.
- Kinetic studies : Monitor reaction progress via 19F NMR or in situ IR to identify rate-limiting steps.
- Contradiction resolution : If ee plateaus below 90%, adjust solvent (e.g., switch from THF to DCM) or additive (e.g., molecular sieves for moisture control) .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Methodological Answer: Impurity profiling (e.g., residual starting materials or diastereomers) requires:
- HPLC-DAD/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.
- Data contradiction example : Discrepancies in melting points (e.g., 100–103°C vs. literature 105°C) are resolved via DSC analysis and cross-referencing NIST data .
Q. How does the compound’s stability under varying conditions impact formulation studies?
Methodological Answer: Stability assessments include:
- Thermal degradation : TGA/DSC to identify decomposition thresholds (e.g., >150°C).
- Hydrolytic susceptibility : Accelerated aging in buffered solutions (pH 1–13) at 40°C, monitored by chiral HPLC.
- Light exposure : UV-vis spectroscopy to detect photodegradation products .
Q. What strategies are used to resolve contradictions in spectral data from different sources?
Methodological Answer:
- Multi-lab validation : Cross-check NMR/HRMS with independent facilities.
- Reference standards : Use NIST-validated compounds for calibration .
- Computational modeling : Compare experimental 13C NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) .
Q. How is the compound utilized in drug development as a chiral building block?
Methodological Answer: It serves as an intermediate for:
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
methyl (2S)-2-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3/t7-/m0/s1 |
InChI Key |
KZWKRXZFJWFHSR-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)C(=O)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
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